molecular formula C17H14ClN3 B060576 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole CAS No. 169132-72-3

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole

Cat. No. B060576
CAS RN: 169132-72-3
M. Wt: 295.8 g/mol
InChI Key: CCZUUHZCSDUXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine or AG-014699. It is a PARP inhibitor that has been studied for its ability to inhibit DNA repair mechanisms in cancer cells. In

Mechanism of Action

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to increased DNA damage and cell death in cancer cells, while sparing normal cells that have intact DNA repair mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound leads to increased DNA damage and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In normal cells, this compound has been shown to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other cancer treatments. However, this compound has a relatively low yield and requires careful optimization to achieve high purity. Additionally, it has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research and development.

Future Directions

There are several potential future directions for research on 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole. One area of focus could be on developing more efficient synthesis methods to increase yield and purity. Another potential direction could be on exploring the use of this compound in combination therapy with other cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields beyond cancer treatment.

Synthesis Methods

The synthesis of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a multistep process that involves the reaction of 4-chloroaniline with 2-methyl-4-nitropyrimidine to form N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine. This intermediate is then cyclized with o-phenylenediamine to form the final product. The yield of this reaction is typically low, and the process requires careful optimization to achieve high purity and yield.

Scientific Research Applications

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole has been studied extensively for its potential applications in cancer treatment. As a PARP inhibitor, it has been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy. This compound has also been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy.

properties

CAS RN

169132-72-3

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H14ClN3/c1-11-10-16(12-6-8-13(18)9-7-12)21-15-5-3-2-4-14(15)20-17(21)19-11/h2-10,16H,1H3,(H,19,20)

InChI Key

CCZUUHZCSDUXSS-UHFFFAOYSA-N

SMILES

CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl

synonyms

1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.